4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-19-11-6-12-13(22-8-21-12)7-14(11)23-16(19)18-15(20)9-2-4-10(17)5-3-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKFKQZQYKBJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)Cl)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced by reacting the benzothiazole intermediate with a dioxolane derivative under acidic conditions.
Chlorination and Methylation: The chloro and methyl groups are introduced through electrophilic substitution reactions using appropriate reagents such as thionyl chloride and methyl iodide.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea in solvents such as ethanol or dimethylformamide.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in solvents like acetic acid or chloroform.
Oxidation and Reduction: Reagents like potassium permanganate, hydrogen peroxide, and sodium borohydride in aqueous or organic solvents.
Major Products
The major products formed from these reactions include substituted benzothiazoles, benzamides, and various oxidized or reduced derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide exhibit promising anticancer properties. The benzothiazole moiety is known for its ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways. For example, derivatives of benzothiazole have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of reactive oxygen species (ROS) and the activation of caspases .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar benzothiazole derivatives have been reported to exhibit significant antibacterial and antifungal effects. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, making them candidates for further development as antimicrobial agents .
Materials Science Applications
Fluorescent Probes
The incorporation of dioxole units in the structure allows for potential applications as fluorescent probes. Compounds with dioxole functionalities are often utilized in bioimaging due to their favorable photophysical properties. For instance, they can be employed in the detection of biological markers or in tracking cellular processes in live cells .
Polymer Chemistry
The unique properties of 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide lend themselves to applications in polymer science. It can be used as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. The incorporation of such compounds into polymer matrices can improve their performance in various industrial applications .
Analytical Chemistry Applications
Derivatization Reagent
In analytical chemistry, this compound can serve as a derivatization reagent for the analysis of amines and other nucleophiles. The reactivity of the chloro group allows for the formation of stable derivatives that can be easily analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry .
Sensing Applications
The compound's ability to form complexes with metal ions suggests its potential use in sensor technology. By modifying its structure to enhance selectivity and sensitivity towards specific ions, it could be developed into a sensor for environmental monitoring or clinical diagnostics .
Case Studies
-
Anticancer Activity Study
A study investigated a series of benzothiazole derivatives for their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents . -
Fluorescent Probes Development
Researchers synthesized a series of dioxole-containing compounds and evaluated their fluorescent properties. The findings showed that these compounds exhibited high quantum yields and stability under physiological conditions, making them suitable candidates for bioimaging applications . -
Polymer Enhancement Research
An investigation into the incorporation of benzothiazole derivatives into polyvinyl chloride (PVC) demonstrated improved thermal stability and mechanical strength compared to unmodified PVC. This research highlights the utility of such compounds in enhancing material properties for industrial applications .
Mechanism of Action
The mechanism of action of 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their replication and transcription processes.
Modulating Receptor Activity: Interacting with cellular receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Benzodithiazine Derivatives (–3)
Benzodithiazine derivatives from the 2015 Molecules study share functional motifs (e.g., chloro, methyl, cyano substituents) but differ in core structure (benzodithiazine vs. benzothiazole with dioxolane). Key distinctions include:
Table 1: Structural and Spectral Comparisons
Key Observations:
- Core Structure Impact : Benzodithiazines (SO₂ groups at positions 1,1-dioxo) exhibit strong IR peaks at ~1155–1345 cm⁻¹ (SO₂ stretching), absent in the target compound. This suggests differences in polarity and solubility.
- Substituent Effects :
- Methyl groups (e.g., Compound 2, 7-CH₃) correlate with moderate melting points (~270°C), likely due to reduced crystallinity vs. polar groups like COOCH₃ or CN.
- Electron-withdrawing groups (CN, COOCH₃) lower melting points compared to hydroxylated derivatives (Compound 6: 318–319°C), where hydrogen bonding dominates.
- Biological Relevance: The hydrazino and benzylidene moieties in benzodithiazines (e.g., Compounds 6, 17 in –3) suggest applications in chelation or enzyme inhibition, while the target’s benzamide may target proteases or kinases.
Comparison with Other Benzothiazole Derivatives
Table 2: Analogous Benzothiazole-Based Compounds
Key Observations:
- Nitro vs.
- Spirocyclic Systems (): The iodide counterion and spiro architecture enhance solubility, contrasting with the target’s neutral dioxolane-benzothiazole system.
- Dihydropyridothiazine Core (): The fused pyridine-thiazine system enables planar stacking, suggesting stronger intermolecular interactions than the target’s dioxolane ring.
Biological Activity
The compound 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
- Molecular Formula: C₁₃H₈ClN₃O₂S
- CAS Number: 59134-89-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cells. For instance, compounds with similar structural motifs have shown effectiveness in suppressing tumor growth in vitro and in vivo models.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression. Similar benzothiazole derivatives have been documented to interact with targets like β-catenin and other signaling pathways critical for tumor growth.
The mechanisms through which 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide exerts its biological effects include:
-
Inhibition of Cell Proliferation:
- The compound has been shown to reduce cell viability in cancer cell lines such as SW480 and HCT116 with IC50 values indicating potent activity.
- It may induce apoptosis through the activation of caspase pathways.
-
Modulation of Signaling Pathways:
- It is hypothesized that the compound interacts with key signaling pathways such as Wnt/β-catenin, leading to altered gene expression associated with cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or structural analogs:
Q & A
Q. How is the crystal structure of 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide determined?
- Methodological Answer: The crystal structure is typically resolved using X-ray crystallography with software like SHELX for refinement. Key steps include:
- Data Collection: High-resolution diffraction data from single crystals.
- Structure Solution: SHELXD (for small molecules) or molecular replacement (for macromolecules) to generate initial phase estimates .
- Refinement: SHELXL iteratively adjusts atomic coordinates and thermal parameters, leveraging Fourier maps to resolve electron density ambiguities. Validation tools in SHELX check for geometric plausibility (e.g., bond lengths, angles) .
- Example: Structural analogs (e.g., 1,3-dioxolo[4,5-f]benzothiazol-6-one) show characteristic fused dioxolane and benzothiazole rings, with bond lengths of ~1.36–1.42 Å for C-O and 1.74 Å for C-S .
Q. What are the key functional groups in this compound, and how are they identified analytically?
- Methodological Answer: Critical functional groups include the benzamide moiety, dioxolane ring, and benzothiazole system. Identification involves:
- NMR Spectroscopy:
- ¹H NMR: Protons on the dioxolane ring resonate at δ ~6.01 (singlet, 2H) . The methyl group on the benzothiazole appears as a singlet at δ ~3.11 .
- ¹³C NMR: Carbonyl carbons (C=O) in benzamide resonate at δ ~165–168 ppm .
- LC-MS: Molecular ion peaks (e.g., m/z 314 [M+] for related compounds) confirm molecular weight .
- IR Spectroscopy: C=O stretches at ~1693 cm⁻¹ and benzothiazole C=N at ~1612 cm⁻¹ .
Q. What are common synthetic routes for benzamide derivatives like this compound?
- Methodological Answer: Synthesis often involves multi-step protocols:
- Core Formation: Cyclization of 2-aminothiophenol derivatives with dioxolane precursors under acidic conditions to form the benzothiazole-dioxolane core .
- Amide Coupling: Reacting the core with 4-chlorobenzoyl chloride using coupling agents (e.g., DCC) in anhydrous solvents like DMF .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product .
Advanced Research Questions
Q. How can contradictions in NMR and LC-MS data during characterization be resolved?
- Methodological Answer: Contradictions often arise from impurities or dynamic effects. Strategies include:
- Multi-Technique Validation:
- 2D NMR (COSY, HSQC): Resolves overlapping signals (e.g., confirming methylene protons at δ ~3.85 in dihydrophthalazine derivatives) .
- High-Resolution Mass Spectrometry (HR-MS): Distinguishes isotopic patterns (e.g., [M+H]+ vs. [M+Na]+) .
- Solvent/Paramagnetic Additives: Using DMSO-d6 or adding shift reagents to separate broadened peaks .
- Case Study: Inconsistent LC-MS peaks for a related compound were resolved by optimizing ionization conditions (ESI vs. APCI) .
Q. How can structure-activity relationships (SAR) be assessed for this compound’s biological activity?
- Methodological Answer: SAR studies require systematic modifications and bioassays:
- Core Modifications: Replace the dioxolane ring with other heterocycles (e.g., quinazoline) to test enzyme inhibition potency .
- Substituent Effects: Vary the chloro group (e.g., fluoro, methoxy) and measure binding affinity to targets like kinase enzymes .
- In Silico Docking: Use tools like AutoDock to predict interactions with active sites (e.g., benzothiazole stacking with hydrophobic pockets) .
- Example: A methyl group at position 7 in benzothiazole analogs enhanced solubility without compromising activity .
Q. What strategies optimize multi-step synthesis yields for this compound?
- Methodological Answer: Optimization focuses on reaction conditions and intermediates:
- Temperature Control: Cyclization steps often require reflux (e.g., 80°C in ethanol for 9 hours) .
- Catalyst Screening: Bases like NaH or K₂CO₃ improve amidation efficiency .
- In-Line Monitoring: Use HPLC to track intermediate formation (e.g., retention time ~8.2 min for benzamide precursors) .
- Case Study: Replacing DMF with acetonitrile in a coupling step increased yield from 56% to 76% .
Q. How does SHELX compare to other crystallographic tools for refining complex structures?
- Methodological Answer: SHELX excels in small-molecule refinement but has limitations:
- Strengths: Robust handling of twinned data and high-resolution structures; user-defined restraints for disordered regions .
- Limitations: Less automated than PHENIX for macromolecules. SHELXPRO interfaces with CCP4 for solvent modeling .
- Case Study: A dioxolane-containing analog refined with SHELXL achieved R-factor < 0.05, while PHENIX required manual tweaking for similar accuracy .
Q. What computational approaches predict reactivity and regioselectivity in derivatives?
- Methodological Answer: Key methods include:
- DFT Calculations: Gaussian 09 to model electrophilic substitution sites (e.g., chloro vs. methyl group directing effects) .
- Molecular Dynamics (MD): Simulate solvation effects on reaction pathways (e.g., DMSO stabilizing transition states) .
- Docking Studies: Predict binding modes with cytochrome P450 enzymes to assess metabolic stability .
Q. How are stereochemical challenges addressed during synthesis?
- Methodological Answer: Stereocontrol strategies include:
- Chiral Auxiliaries: Use (R)-BINOL to induce enantioselectivity in cyclization steps .
- Asymmetric Catalysis: Pd-catalyzed couplings with Josiphos ligands to set axial chirality in benzothiazole derivatives .
- Case Study: A trans-tetrahydrobenzofuran-4-one intermediate (60% yield) was obtained via DABCO-catalyzed condensation, avoiding racemization .
Q. What are best practices for designing analogs with modified bioactivity?
- Methodological Answer:
- Fragment-Based Design: Replace the benzamide with sulfonamide or urea groups to alter hydrogen-bonding patterns .
- Bioisosteres: Substitute the chloro group with trifluoromethyl for improved lipophilicity .
- Pharmacophore Modeling: MOE software identifies critical features (e.g., dioxolane oxygen as hydrogen-bond acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
